molecular formula C5H11NO4 B14162609 Ethyl N,N-bis(hydroxymethyl)carbamate CAS No. 3883-23-6

Ethyl N,N-bis(hydroxymethyl)carbamate

Cat. No.: B14162609
CAS No.: 3883-23-6
M. Wt: 149.15 g/mol
InChI Key: UPOVSWVIQVHMOK-UHFFFAOYSA-N
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Description

Ethyl N,N-bis(hydroxymethyl)carbamate is an organic compound with the molecular formula C5H11NO4. It is a carbamate derivative, which means it contains a carbamate functional group. This compound is known for its stability and versatility in various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl N,N-bis(hydroxymethyl)carbamate can be synthesized through several methods. One common approach involves the reaction of ethyl carbamate with formaldehyde under basic conditions. The reaction typically proceeds as follows: [ \text{Ethyl carbamate} + 2 \text{Formaldehyde} \rightarrow \text{this compound} ]

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to optimize the conversion rate and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: Ethyl N,N-bis(hydroxymethyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form simpler carbamate derivatives.

    Substitution: The hydroxymethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed:

Scientific Research Applications

Ethyl N,N-bis(hydroxymethyl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl N,N-bis(hydroxymethyl)carbamate involves its interaction with specific molecular targets. The carbamate functional group can form hydrogen bonds and participate in various intermolecular interactions. This allows the compound to modulate the activity of enzymes and receptors, making it useful in drug design and medicinal chemistry .

Comparison with Similar Compounds

    Ethyl N-(2-hydroxyethyl)-carbamate: Similar in structure but with a hydroxyethyl group instead of hydroxymethyl groups.

    Ethyl N-(1,1-bis(hydroxymethyl)propyl)carbamate: Contains a propyl group with two hydroxymethyl groups.

Uniqueness: Ethyl N,N-bis(hydroxymethyl)carbamate is unique due to its dual hydroxymethyl groups, which provide additional sites for chemical modification and enhance its versatility in various applications .

Properties

CAS No.

3883-23-6

Molecular Formula

C5H11NO4

Molecular Weight

149.15 g/mol

IUPAC Name

ethyl N,N-bis(hydroxymethyl)carbamate

InChI

InChI=1S/C5H11NO4/c1-2-10-5(9)6(3-7)4-8/h7-8H,2-4H2,1H3

InChI Key

UPOVSWVIQVHMOK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N(CO)CO

Origin of Product

United States

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